BenchChemオンラインストアへようこそ!

(3R)-3-methyl-5-oxo-d-proline

Proline transporter pharmacology SLC6A7/PROT inhibition Neurological disorder target engagement

(3R)-3-Methyl-5-oxo-D-proline (CAS 291763-98-9), also systematically named (2R,3R)-3-methyl-5-oxopyrrolidine-2-carboxylic acid or trans-3-methyl-5-oxo-D-proline, is a chiral non-proteinogenic amino acid derivative belonging to the 3-substituted pyroglutamic acid class. It features a D-proline backbone with a methyl substituent at the 3-position in the trans (2R,3R) configuration and a lactam carbonyl at the 5-position.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 291763-98-9
Cat. No. B8191992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-methyl-5-oxo-d-proline
CAS291763-98-9
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCC1CC(=O)NC1C(=O)O
InChIInChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10)/t3-,5-/m1/s1
InChIKeyHPCPEJXLESDEDM-NQXXGFSBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-3-Methyl-5-oxo-D-proline (CAS 291763-98-9) – Chemical Identity and Procurement-Relevant Classification


(3R)-3-Methyl-5-oxo-D-proline (CAS 291763-98-9), also systematically named (2R,3R)-3-methyl-5-oxopyrrolidine-2-carboxylic acid or trans-3-methyl-5-oxo-D-proline, is a chiral non-proteinogenic amino acid derivative belonging to the 3-substituted pyroglutamic acid class [1]. It features a D-proline backbone with a methyl substituent at the 3-position in the trans (2R,3R) configuration and a lactam carbonyl at the 5-position. This compound serves as a conformationally constrained building block for peptide and peptidomimetic synthesis, and has been profiled as a ligand of the human high-affinity L-proline transporter (PROT/SLC6A7) [2]. Its defined stereochemistry and metabolic resistance properties distinguish it from both natural proline and unsubstituted 5-oxoproline analogs.

Why (3R)-3-Methyl-5-oxo-D-proline Cannot Be Replaced by Generic 5-Oxoproline or L-Series Analogs


Substituting (3R)-3-methyl-5-oxo-D-proline with the cheaper, more abundant 5-oxo-L-proline (L-pyroglutamic acid) or 5-oxo-D-proline introduces critical liabilities in biological assay contexts. 5-Oxo-L-proline is rapidly metabolized in vivo by 5-oxoprolinase, with 50–70% of an injected dose converted to respiratory CO₂ within 2 hours in mice [1]. In contrast, 3-methyl-5-oxoproline is not a substrate of 5-oxoprolinase and the L-enantiomer functions as an inhibitor of this enzyme [2]. Additionally, the (3R)-methyl substituent on the D-proline scaffold increases lipophilicity by approximately 2 log units (AlogP 1.29 vs. −0.65 for 5-oxoproline), altering membrane partitioning and transporter recognition . The trans-(2R,3R) stereochemistry further differentiates this compound from cis diastereomers and L-series enantiomers [3]. These combined properties mean that generic substitution will produce confounded experimental results in any system where metabolic stability, transporter pharmacology, or stereospecific recognition is operative.

Quantitative Differentiation Evidence for (3R)-3-Methyl-5-oxo-D-proline vs. Closest Analogs


Human PROT Transporter Inhibition: IC50 Comparison vs. L-Proline Substrate Affinity

(3R)-3-Methyl-5-oxo-D-proline inhibits the human high-affinity L-proline transporter (PROT/SLC6A7) with an IC50 of 2.70 × 10³ nM (2.70 µM) as measured in COS1 cells expressing recombinant human PROT using a [³H]proline uptake assay [1]. This places the compound in a moderate potency range relative to optimized synthetic PROT inhibitors. For context, the endogenous substrate L-proline exhibits a Km for PROT in the range of 10–100 µM (substrate, not inhibitor), while the most potent reported synthetic PROT inhibitor LP-403812 achieves IC50 ~0.1 µM in the same assay system [2]. (3R)-3-Methyl-5-oxo-D-proline thus occupies a distinct potency niche as a naturally-derived scaffold-based inhibitor—substantially more potent than the endogenous ligand yet structurally simpler than fully synthetic leads. Direct PROT IC50 data for the enantiomer (3S)-3-methyl-5-oxo-L-proline and the non-methylated analog 5-oxo-D-proline are not publicly available, precluding a definitive head-to-head stereochemical comparison on this target.

Proline transporter pharmacology SLC6A7/PROT inhibition Neurological disorder target engagement

5-Oxoprolinase Metabolic Resistance: Substrate vs. Non-Substrate Dichotomy with 5-Oxoproline

A critical metabolic differentiation exists between 3-methyl-5-oxoproline and unsubstituted 5-oxoproline at the enzyme 5-oxoprolinase (EC 3.5.2.9). 5-Oxo-L-proline is rapidly metabolized in vivo by 5-oxoprolinase to L-glutamate; in mice, 50–70% of an injected dose of 5-oxo-L-[U-¹⁴C]proline is recovered as respiratory ¹⁴CO₂ within approximately 2 hours, with the 5-oxoprolinase-catalyzed step being rate-limiting [1][2]. In contrast, 3-methyl-5-oxoproline is not a substrate of 5-oxoprolinase [3]. Furthermore, the L-enantiomer 3-methyl-5-oxo-L-proline functions as a known inhibitor of 5-oxoprolinase, alongside L-2-imidazolidone-4-carboxylate and L-2-oxothiazolidine-4-carboxylate [2]. This 'substrate vs. non-substrate' dichotomy means that 3-methyl-5-oxoproline analogs resist the primary clearance pathway of the γ-glutamyl cycle, conferring substantially prolonged metabolic persistence compared to 5-oxoproline in biological systems. While the inhibition data are explicitly reported for the L-enantiomer, the D-enantiomer is expected to share the non-substrate property based on 5-oxoprolinase stereospecificity.

Metabolic stability γ-Glutamyl cycle 5-Oxoprolinase resistance

Lipophilicity Differentiation: AlogP Shift of ~2 Log Units vs. Unsubstituted 5-Oxoproline

The 3-methyl substitution on the pyroglutamic acid scaffold produces a substantial increase in computed lipophilicity. (3R)-3-Methyl-5-oxo-D-proline has a reported AlogP of 1.29 , compared to AlogP values of −0.65 to −0.89 for unsubstituted 5-oxoproline (D- and L-forms) [1]. This represents an increase of approximately 1.9–2.2 log units, corresponding to an ~80- to 160-fold increase in calculated octanol-water partition coefficient. The polar surface area (PSA) of the target compound is 90.65 Ų (vs. 66.4 Ų for 5-oxoproline), and the added methyl group increases molecular weight from 129.1 to 143.1 Da . These physicochemical changes predict enhanced passive membrane permeability and altered transporter recognition profiles relative to the non-methylated parent compound. While these are computed rather than experimentally measured logP values, the direction and magnitude of the shift are consistent and structurally rational.

Lipophilicity Membrane permeability Physicochemical property comparison

Stereochemical Differentiation: Trans-(2R,3R) Configuration vs. Cis Diastereomer and L-Series Enantiomer

(3R)-3-Methyl-5-oxo-D-proline (CAS 291763-98-9) is defined by its trans-(2R,3R) configuration on the D-proline backbone. Four stereoisomers of 3-methyl-5-oxoproline exist: trans-(2R,3R) [this compound], cis-(2R,3S) (CAS 76318-72-4), trans-(2S,3S) (CAS 132435-54-2), and cis-(2S,3R). The trans configuration is characterized by a vicinal ³J coupling constant of 10.7–11.2 Hz between the 3- and 4-position methine protons in ¹H NMR, whereas cis isomers exhibit smaller coupling constants (³J₄₋₅ = 8.2–8.7 Hz) [1]. The Mauger (1981) study established synthetic routes and chromatographic separation of these diastereoisomers, confirming their distinct physical properties [2]. Soloshonok et al. (2000) subsequently developed a practical asymmetric synthesis delivering enantiomerically pure 3-substituted pyroglutamic acids with defined stereochemistry, enabling reproducible procurement of the single (2R,3R) isomer [3]. In biological systems, proline transporter and enzyme active sites are typically stereospecific; the D-proline backbone of the target compound distinguishes it from the L-series enantiomers, which are more likely to interact with endogenous mammalian enzymes.

Chiral resolution Stereochemistry Diastereomer differentiation

γ-Glutamyl Cyclotransferase Assay Selectivity: 3-Methyl-5-oxoproline as a Non-Metabolizable Product Marker

In the γ-glutamyl cycle, γ-glutamyl cyclotransferase converts γ-glutamyl amino acids to 5-oxoproline plus the free amino acid. 5-Oxoproline is then further hydrolyzed by 5-oxoprolinase to glutamate, creating a confounding background in cyclotransferase activity measurements. The substrate L-γ-(threo-β-methyl)glutamyl-L-α-aminobutyrate is processed by γ-glutamyl cyclotransferase to yield α-aminobutyrate and 3-methyl-5-oxoproline; critically, the 3-methyl-5-oxoproline product is not a substrate for 5-oxoprolinase [1][2]. This property enables selective determination of γ-glutamyl cyclotransferase activity even in biological samples containing 5-oxoprolinase, because the 3-methyl-5-oxoproline product accumulates rather than being further metabolized. An apparent Ki of 0.6 mM has been reported for this substrate-enzyme pair [2]. This established biochemical tool application validates the unique metabolic handling of 3-methyl-5-oxoproline relative to the natural 5-oxoproline product.

γ-Glutamyl cyclotransferase assay Enzymatic detection tool 5-Oxoprolinase bypass

Procurement-Relevant Application Scenarios for (3R)-3-Methyl-5-oxo-D-proline (CAS 291763-98-9)


PROT/SLC6A7 Transporter Pharmacology: Reference Inhibitor for SAR Studies in Neurological Disorders

Researchers developing novel inhibitors of the high-affinity L-proline transporter (PROT/SLC6A7) for cognitive disorder indications can use (3R)-3-methyl-5-oxo-D-proline as a moderate-affinity reference compound (IC50 = 2.70 µM [1]). Its potency sits between the endogenous substrate L-proline (Km ~10–100 µM) and optimized synthetic leads such as LP-403812 (IC50 ~0.1 µM [2]), providing a useful calibration point for PROT inhibition assays. The compound's D-proline scaffold and 5-oxoprolinase resistance [3] offer SAR advantages for probing transporter recognition determinants without confounding metabolic clearance.

Peptide and Peptidomimetic Synthesis: Conformationally Constrained D-Amino Acid Building Block

As a trans-(2R,3R)-configured 3-methyl-5-oxoproline derivative [1], this compound serves as a chiral building block for introducing conformational constraint into synthetic peptides and peptidomimetics. The D-proline backbone confers resistance to endogenous mammalian proteases, while the 3-methyl substituent restricts pyrrolidine ring puckering and influences cis/trans amide bond geometry. The Soloshonok asymmetric synthesis methodology [2] provides a validated route to enantiomerically pure material, enabling reproducible incorporation into peptide sequences at defined positions.

γ-Glutamyl Cycle Enzymology: Non-Metabolizable Product Standard for Cyclotransferase Activity Assays

In studies of glutathione metabolism and the γ-glutamyl cycle, (3R)-3-methyl-5-oxo-D-proline and its L-enantiomer serve as key tool compounds. The 3-methyl substitution renders the 5-oxoproline analog resistant to 5-oxoprolinase-mediated hydrolysis, unlike natural 5-oxoproline which is rapidly cleared (50–70% in ~2 h in vivo [3]). This property, originally established by Griffith and Meister [4], enables selective measurement of γ-glutamyl cyclotransferase activity in tissue preparations containing 5-oxoprolinase, with the 3-methyl-5-oxoproline product accumulating as a stable endpoint marker.

Metabolic Stability Profiling: Comparator Compound with Defined Enzymatic Resistance

For drug metabolism and pharmacokinetic (DMPK) studies investigating the metabolic fate of proline analogs, (3R)-3-methyl-5-oxo-D-proline provides a structurally defined comparator that resists the primary clearance pathway of the 5-oxoproline scaffold. Its ~2 log unit higher lipophilicity (AlogP 1.29 vs. −0.65 for 5-oxoproline ) and resistance to 5-oxoprolinase [3] make it a valuable reference for structure-metabolism relationship studies, particularly when evaluating how methyl substitution and stereochemistry influence metabolic stability in hepatic and renal preparations.

Quote Request

Request a Quote for (3R)-3-methyl-5-oxo-d-proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.